

# Spectroscopic Profile of 2-Methyloxetane: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methyloxetane

Cat. No.: B110119

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-methyloxetane**, a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental spectra in public databases, this document presents high-quality predicted data for  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-methyloxetane**. These values were generated using computational chemistry methods and serve as a reliable reference for the identification and characterization of this compound.

### A. Predicted $^1\text{H}$ NMR Data (500 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
4.85	m	1H	H-2
4.45	t	2H	H-4
2.50	m	1H	H-3a
2.20	m	1H	H-3b
1.40	d	3H	-CH <sub>3</sub>

B. Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
78.5	C-2
68.0	C-4
35.5	C-3
22.0	-CH <sub>3</sub>

## C. Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode
2970-2850	Strong	C-H stretch (alkane)
1120	Strong	C-O-C stretch (ether)
980	Medium	Ring breathing
1460, 1380	Medium	C-H bend (alkane)

## D. Predicted Mass Spectrometry (MS) Data

m/z	Predicted Adduct
73.0648	$[M+H]^+$
95.0467	$[M+Na]^+$
72.0575	$[M]^+$
71.0497	$[M-H]^+$
57.0704	$[M-CH_3]^+$
44.0262	$[C_2H_4O]^+$
43.0184	$[C_2H_3O]^+$
29.0391	$[C_2H_5]^+$

Disclaimer: The spectroscopic data presented in this guide are predicted using computational models and should be used as a reference. Experimental verification is recommended for definitive structural confirmation.

## Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **2-methyloxetane**.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh approximately 5-10 mg of purified **2-methyloxetane**.
  - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  - Transfer the solution to a clean, dry 5 mm NMR tube.
- $^1H$  NMR Spectroscopy:
  - Acquire the spectrum on a 500 MHz NMR spectrometer.

- Typical acquisition parameters:
  - Pulse sequence: zg30
  - Number of scans: 16
  - Relaxation delay: 1.0 s
  - Acquisition time: 3.28 s
  - Spectral width: 20 ppm
- $^{13}\text{C}$  NMR Spectroscopy:
  - Acquire the spectrum on the same 500 MHz spectrometer (operating at 125 MHz for  $^{13}\text{C}$ ).
  - Typical acquisition parameters:
    - Pulse sequence: zgpg30 (proton-decoupled)
    - Number of scans: 1024
    - Relaxation delay: 2.0 s
    - Acquisition time: 1.09 s
    - Spectral width: 240 ppm

## 2. Infrared (IR) Spectroscopy

- Sample Preparation:
  - As **2-methyloxetane** is a liquid at room temperature, the spectrum can be obtained from a neat thin film.
  - Place one drop of the purified liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
  - Gently press the plates together to form a thin, uniform film.

- Data Acquisition:
  - Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
  - Scan the sample over a range of 4000-400  $\text{cm}^{-1}$ .
  - Acquire a background spectrum of the clean KBr/NaCl plates prior to the sample scan and perform a background subtraction.

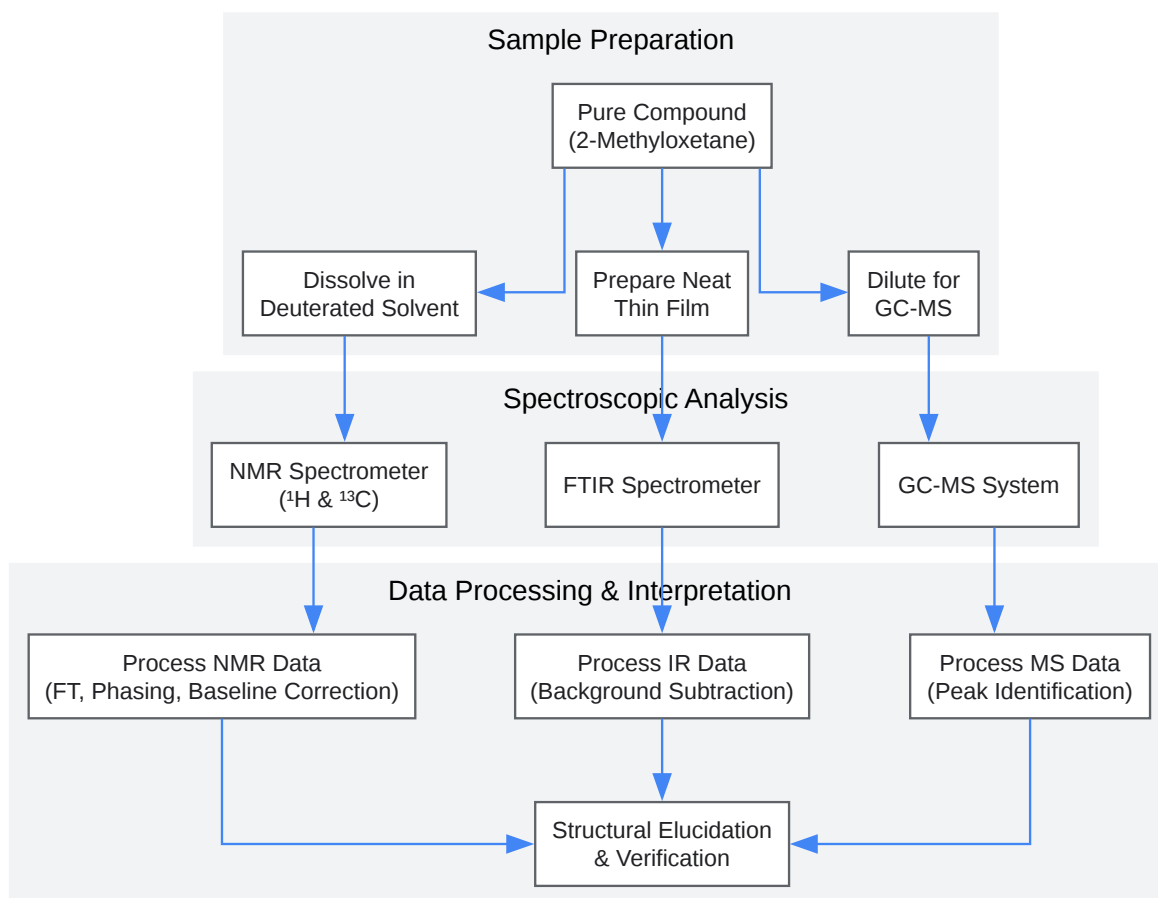
### 3. Mass Spectrometry (MS)

- Sample Introduction:
  - Due to its volatility, **2-methyloxetane** is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
  - Inject a dilute solution of the sample (e.g., 1  $\mu\text{L}$  of a 100 ppm solution in dichloromethane) into the GC inlet.
  - Use a suitable capillary column (e.g., a 30 m x 0.25 mm DB-5ms column).
- Ionization and Analysis:
  - Employ Electron Ionization (EI) at a standard energy of 70 eV.
  - The mass analyzer (e.g., a quadrupole or time-of-flight) should be scanned over a mass range of  $m/z$  10-200.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-methyloxetane**.

## General Workflow for Spectroscopic Analysis



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Caption: General Workflow for Spectroscopic Analysis.

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